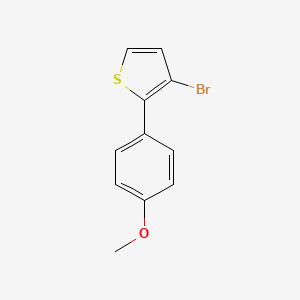

3-Bromo-2-(4-methoxyphenyl)thiophene

Description

Significance of Substituted Thiophenes in Organic Synthesis and Materials Science

Thiophene (B33073) and its derivatives are a highly important class of heterocyclic compounds that have garnered significant interest from researchers. Their unique electronic and structural properties make them versatile building blocks in both organic synthesis and materials science. jcu.edu.au In materials science, the inherent conductivity and optical properties of polythiophenes and oligothiophenes have led to their extensive use in the development of organic electronics, including field-effect transistors (FETs), light-emitting diodes (LEDs), and particularly organic solar cells (OSCs). jcu.edu.au The performance of these materials can be finely tuned by the introduction of various substituents onto the thiophene ring.

In organic synthesis, substituted thiophenes serve as crucial intermediates for constructing complex molecular architectures. The thiophene ring can undergo a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, making it a valuable scaffold for medicinal chemistry and the synthesis of agrochemicals.

Contextualizing 3-Bromo-2-(4-methoxyphenyl)thiophene within Brominated Aryl Thiophene Chemistry

This compound is a prime example of a multifunctional thiophene derivative. Its structure incorporates two key features: a 4-methoxyphenyl (B3050149) group at the C2 position and a bromine atom at the C3 position. The 4-methoxyphenyl (or p-anisyl) group is an electron-donating substituent that influences the electronic properties of the thiophene ring, which can be advantageous for applications in organic electronics.

The bromine atom at the C3 position is of particular synthetic importance. Halogenated thiophenes, especially brominated ones, are versatile precursors for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govmdpi.com While the C2 position of thiophene is typically more reactive, the presence of a substituent at C2 directs further functionalization. In this case, the bromine at C3 serves as a reactive handle, allowing for the introduction of additional functional groups. This makes this compound a valuable building block for creating more complex, highly substituted thiophene-based materials. For instance, brominated anthraquinones can be synthesized from bromothiophenes and serve as versatile intermediates in preparing arylated anthraquinones. mdpi.comresearchgate.net

The synthesis of this compound can be envisioned through several standard organometallic routes. A common approach would be the Suzuki-Miyaura cross-coupling reaction. libretexts.org This could involve the reaction of 2,3-dibromothiophene (B118489) with one equivalent of 4-methoxyphenylboronic acid. The higher reactivity of the bromine at the C2 position would likely lead to selective coupling at that site, yielding the desired product while retaining the C3-bromo substituent for subsequent transformations.

Overview of Key Synthetic Challenges and Methodological Advancements for Functionalized Thiophenes

The synthesis of specifically substituted thiophenes presents several challenges, chief among them being regioselectivity. The thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are generally more acidic and electronically favored for substitution, making selective functionalization of the β-positions difficult. nih.gov

Traditional methods often relied on multi-step sequences involving protection and deprotection or the use of pre-functionalized starting materials. However, recent decades have seen significant methodological advancements. Direct C-H activation has emerged as a powerful and atom-economical strategy, eliminating the need for pre-halogenation of the thiophene ring. mdpi.comacs.org Researchers have developed sophisticated palladium catalyst systems that can selectively target either the C2 or C3 position for arylation, offering more efficient synthetic routes. mdpi.com Catalyst-controlled regiodivergent reactions now allow access to either the C2 or C5 isomer from a 3-substituted thiophene, a previously challenging transformation. nih.gov Furthermore, methods for preparing key intermediates like 3-bromothiophene (B43185) have been improved, moving from tedious multi-step processes to more convenient, higher-yield preparations, such as the selective debromination of 2,3,5-tribromothiophene (B1329576). orgsyn.orgwikipedia.orgscispace.com

Emerging Research Frontiers for Halogenated Thiophene Architectures

Halogenated thiophenes are at the forefront of several emerging research areas, particularly in materials science. A significant frontier is their use as solvent additives in the fabrication of bulk heterojunction (BHJ) organic solar cells. rsc.orgnih.govbohrium.com Small amounts of halogenated additives, such as 2,5-dibromothiophene, can dramatically influence the morphology of the active layer during film formation. rsc.org This leads to optimized phase separation, enhanced molecular stacking, and improved crystallinity of the donor and acceptor materials. nih.gov The resulting improvements in exciton (B1674681) dissociation and charge transport have led to significant boosts in power conversion efficiency, with some devices reaching efficiencies over 19%. bohrium.comresearchgate.net

Researchers are designing novel halogenated thiophenes with synergistic functionalities, such as combining halogenation with methoxylation, to further refine morphology control and enhance the performance and stability of organic solar cells. nih.gov Beyond solar cells, the ability of halogen atoms on thiophene rings to participate in halogen bonding is being explored as a tool for crystal engineering and the design of supramolecular assemblies with unique properties. acs.org These advanced architectures hold promise for the development of the next generation of functional organic materials.

Physicochemical and Synthetic Data

Below are the key identifiers and predicted properties for this compound, along with a plausible synthetic scheme.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉BrOS |

| Molecular Weight | 269.16 g/mol |

| IUPAC Name | This compound |

| Physical State | Expected to be a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like THF, chloroform (B151607), and ethyl acetate; insoluble in water. |

Note: These properties are calculated or predicted based on the chemical structure, as extensive experimental data is not widely published.

Plausible Synthesis: Suzuki-Miyaura Cross-Coupling

A highly effective and regioselective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a dihalogenated thiophene and an arylboronic acid.

Reaction Scheme:

Scheme 1: Suzuki-Miyaura coupling of 2,3-dibromothiophene with 4-methoxyphenylboronic acid.

In this reaction, 2,3-dibromothiophene is coupled with one equivalent of 4-methoxyphenylboronic acid. The catalytic cycle typically involves a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate. libretexts.orgnih.gov The oxidative addition step of the catalytic cycle is generally faster for the C-Br bond at the more reactive α-position (C2) of the thiophene ring compared to the β-position (C3). This difference in reactivity allows for a selective mono-arylation, yielding this compound as the major product while leaving the C3-bromine atom available for subsequent synthetic modifications.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrOS |

|---|---|

Molecular Weight |

269.16 g/mol |

IUPAC Name |

3-bromo-2-(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)11-10(12)6-7-14-11/h2-7H,1H3 |

InChI Key |

FENBQCJGLFKBCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 4 Methoxyphenyl Thiophene and Analogous Aryl Bromothiophenes

Thiophene (B33073) Core Construction Strategies

The initial and crucial phase in the synthesis of the target molecule is the formation of the thiophene ring itself. Various methods, ranging from traditional cyclization reactions to more contemporary ring-forming techniques, can be employed to construct the functionalized thiophene core.

Traditional Cyclization Approaches in Thiophene Synthesis

Historically significant methods for thiophene synthesis often involve the cyclization of open-chain precursors containing the necessary carbon and sulfur elements. These classical approaches, while foundational, have been refined over time to improve yields and substrate scope.

The Paal-Knorr thiophene synthesis is a prominent method that utilizes a 1,4-dicarbonyl compound and a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.orguobaghdad.edu.iq The reaction proceeds through the conversion of the dicarbonyl compound into a thioketone intermediate, which then cyclizes and dehydrates to yield the aromatic thiophene. quimicaorganica.org While effective, this method can sometimes lead to the formation of furan (B31954) byproducts due to the dehydrating nature of the reagents. organic-chemistry.org

Another classical approach is the Hinsberg thiophene synthesis , which involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. researchgate.netyoutube.com This reaction typically proceeds via a Stobbe-type mechanism, leading to the formation of a thiophene derivative. youtube.com

The Gewald aminothiophene synthesis is a versatile one-pot reaction that produces 2-aminothiophenes from a ketone or aldehyde, a α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgtandfonline.com The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org This method is particularly useful for creating highly functionalized thiophenes. researchgate.netnih.gov

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikiwand.com Variations of this method can also yield 3-aminothiophenes if a nitrile-containing substrate is used. wikipedia.org

| Traditional Thiophene Synthesis | Key Reactants | Primary Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent (e.g., P₄S₁₀) | Substituted thiophenes |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene dicarboxylates |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental sulfur, Base | 2-Aminothiophenes |

| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid derivative, Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |

Modern Ring-Forming Reactions for Functionalized Thiophenes

More recent advancements in synthetic chemistry have led to the development of novel ring-forming reactions that offer greater control and efficiency in the synthesis of functionalized thiophenes. These modern methods often utilize transition-metal catalysis or novel reaction pathways to construct the thiophene core with specific substituents. researchgate.net For instance, ynone trifluoroborate salts can undergo a base-promoted condensation with alkylthiols to produce thiophene trifluoroborates with high regioselectivity. organic-chemistry.org These newer strategies often provide access to a wider range of substituted thiophenes that may be difficult to obtain through traditional methods. pku.edu.cncmu.edu

Precursor Synthesis via Established Coupling Reactions

In many synthetic routes to 2-arylthiophenes, the aryl group is introduced onto a pre-existing thiophene ring through well-established coupling reactions. This approach is often more practical than constructing the entire aryl-substituted thiophene from acyclic precursors.

Friedel-Crafts acylation is a fundamental reaction in which an acyl group is introduced onto an aromatic ring. Thiophene readily undergoes acylation, primarily at the 2-position, to form 2-acylthiophenes. These acylthiophenes can then be further modified. For the synthesis of 2-(4-methoxyphenyl)thiophene (B1363729), a Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride would yield 2-(4-methoxybenzoyl)thiophene. This ketone can then be reduced to the corresponding methylene (B1212753) group to afford the desired 2-arylthiophene.

Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide. To synthesize 2-(4-methoxyphenyl)thiophene, one could couple a thienyl organotin reagent (e.g., 2-(tributylstannyl)thiophene) with a 4-methoxyphenyl (B3050149) halide (e.g., 4-bromoanisole) or, conversely, couple a 4-methoxyphenyl organotin reagent with a 2-halothiophene. This method is highly efficient and tolerates a wide variety of functional groups.

Similarly, the Suzuki cross-coupling reaction , which utilizes an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. nih.govacs.org For example, the reaction of 2-thienylboronic acid with 4-bromoanisole (B123540) in the presence of a palladium catalyst would produce 2-(4-methoxyphenyl)thiophene. aau.edu.et This reaction is widely used due to its mild conditions and the stability of the boronic acid reagents. acs.org

Regioselective Bromination Techniques

Once the 2-(4-methoxyphenyl)thiophene precursor is synthesized, the next critical step is the regioselective introduction of a bromine atom at the 3-position of the thiophene ring. The electronic properties of the thiophene ring and the directing effects of the existing aryl substituent heavily influence the outcome of the bromination reaction.

Electrophilic Aromatic Substitution (EAS) Mechanisms for Thiophene Bromination

Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution (EAS) reactions. youtube.com The rate of halogenation of thiophene is significantly faster than that of benzene (B151609). wikipedia.orgiust.ac.ir In an unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 and C5 positions due to the greater stabilization of the resulting carbocation intermediate (the arenium ion). libretexts.orglibretexts.org

When a substituent is already present on the thiophene ring, it directs the incoming electrophile to specific positions. In the case of 2-arylthiophenes, the aryl group at the 2-position directs the incoming electrophile. The bromination of 2-phenylthiophene, for example, typically leads to substitution at the 5-position, which is para to the point of attachment of the phenyl group and is the most activated free position on the thiophene ring. To achieve bromination at the 3-position, a different strategy is often required, such as using a directing group or a specific lithiation-bromination sequence. mdpi.comorgsyn.org For instance, direct lithiation of a protected thiophene derivative can be used to introduce bromine at a less reactive position. mdpi.com

Application of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of electron-rich aromatic compounds, including thiophenes. tandfonline.comresearchgate.net It is a convenient and milder source of electrophilic bromine compared to elemental bromine (Br₂). Reactions with NBS are often carried out in solvents like acetic acid, chloroform (B151607), or carbon tetrachloride. nih.govtandfonline.commdpi.com

The use of NBS allows for controlled monobromination of thiophene derivatives. tandfonline.com For example, the bromination of 2-methylthiophene (B1210033) with NBS in a mixture of chloroform and acetic acid can yield 2-bromo-5-methylthiophene. mdpi.com The regioselectivity of NBS bromination can be influenced by the reaction conditions, including the solvent and temperature. tandfonline.com In some cases, specific reaction conditions or the use of directing groups can favor bromination at less conventional positions. For the synthesis of 3-bromo-2-(4-methoxyphenyl)thiophene, a direct bromination with NBS would likely yield the 5-bromo isomer as the major product. Therefore, an alternative route, such as the one described by PrepChem, involves the reaction of 2,3-dibromothiophene (B118489) with n-butyllithium followed by reaction with 4-methoxyphenyl disulfide to introduce the arylthio group, which can then be converted to the desired product. prepchem.com Another approach involves the lithiation of a suitably protected 2-arylthiophene at the 3-position followed by quenching with a bromine source. mdpi.com

| Bromination Reagent | Typical Solvent(s) | Key Features |

| Bromine (Br₂) | Acetic acid, Chloroform | Highly reactive, can lead to polybromination if not controlled |

| N-Bromosuccinimide (NBS) | Acetic acid, Chloroform, CCl₄ | Milder and more selective for monobromination |

Electrochemical Bromination Protocols for Thiophene Systems

Electrochemical methods offer a valuable alternative to traditional chemical reagents for the halogenation of organic compounds, often providing milder reaction conditions and enhanced selectivity. In the context of thiophene systems, electrochemical postfunctionalization (ePF) represents a promising approach. Anodic phosphonylation of thiophene-fluorene alternating copolymers, for instance, has been successfully demonstrated, showcasing the feasibility of modifying thiophene rings within a polymer chain under mild electrochemical conditions. acs.org This reaction proceeds efficiently by using trialkyl phosphites as nucleophiles in the presence of a base like 2,6-lutidine, with the functionalization occurring selectively at the electron-rich thiophene moiety. acs.org

While direct electrochemical bromination of simple thiophenes is a subject of ongoing research, related studies on the electrochemical halogenation of other nitrogen-containing heterocycles like pyrazoles have shown that product yield and composition are highly dependent on the substitution pattern of the starting material. researchgate.net Computational studies using Density Functional Theory (DFT) have investigated the mechanisms of bromination between thiophenes and N-bromosuccinimide (NBS), a common chemical brominating agent. These studies suggest that the reaction proceeds favorably through the formation of a bromonium ion intermediate. researchgate.net Such theoretical insights are crucial for developing controlled and efficient bromination protocols, including those driven by electrochemistry.

Control of Bromination Position: Steric and Electronic Influences on Thiophene Reactivity

The regioselectivity of electrophilic substitution on the thiophene ring is governed by a combination of steric and electronic factors. Thiophene is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. Halogenation of thiophene occurs readily, with a reaction rate approximately 10⁸ times faster than that of benzene at room temperature. iust.ac.ir

Electronic Effects: The sulfur atom in the thiophene ring can stabilize an adjacent positive charge (a key intermediate in electrophilic substitution) more effectively at the C2 (alpha) position than at the C3 (beta) position. This inherent electronic preference leads to the predominant formation of 2-substituted products. For instance, careful control of reaction conditions is necessary to achieve mono-bromination, as the introduction of a bromine atom at the C2 position activates the ring towards further substitution, often leading to 2,5-dibromination. iust.ac.ir Electron-donating groups (EDGs) on the aromatic ring increase its nucleophilicity and accelerate the reaction rate, directing incoming electrophiles to the ortho and para positions relative to the EDG. studysmarter.co.uk Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and direct electrophiles to the meta position. studysmarter.co.uk

Steric Effects: The presence of substituents on the thiophene ring introduces steric hindrance, which can influence the position of further substitution. studysmarter.co.ukkhanacademy.orgyoutube.com A bulky substituent at the C2 position, such as the 4-methoxyphenyl group in the parent compound, will sterically hinder the approach of an electrophile to the adjacent C3 position. However, since the C5 position is also electronically activated and less sterically encumbered, electrophilic attack often occurs there. To synthesize this compound, the aryl group is typically introduced after the bromine atom is already in place, or a directing group strategy is employed to favor C3 functionalization. The selective reductive removal of a bromine atom, often from an alpha-position, can also be used as a synthetic strategy, which is thought to involve the formation of a transient, stabilized anion. iust.ac.ir

The development of highly regioselective bromination methods, such as those using catalytic hypervalent iodine(III) reagents or tetraalkylammonium tribromides for specific substrates, has been a significant focus in organic synthesis, allowing for the precise construction of brominated aromatic compounds. mdpi.comorganic-chemistry.org

Cross-Coupling Reactions for Aryl Thiophene Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing convergent pathways to complex molecules like substituted aryl thiophenes.

Suzuki-Miyaura Coupling: Optimization and Scope for Aryl Group Introduction

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl systems due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov This reaction involves the coupling of an organoboron species (like a boronic acid or trifluoroborate salt) with an organic halide or triflate, catalyzed by a palladium complex.

The synthesis of aryl thiophenes via Suzuki coupling has been extensively studied. researchgate.netmdpi.com The reaction can be optimized by carefully selecting the catalyst, ligand, base, and solvent. For the coupling of thienylboronic acids, highly active catalysts such as XPhos precatalysts have proven effective. ntnu.no Potassium organotrifluoroborates are often preferred over boronic acids as they are more stable and less prone to protodeboronation. nih.gov The scope of the reaction is broad, accommodating a wide range of aryl and heteroaryl halides and boronic acids, including those with both electron-donating and electron-withdrawing substituents. nih.govresearchgate.netacs.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling involving thiophene derivatives.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 82 | nih.govacs.org |

| 3,6-Dibromo-derivative | 4-hexyl-2-thienylboronic acid sodium salt | Pd(PPh₃)₄ (4) | - | K₂CO₃ (1M aq.) | DME | Not specified | nih.gov |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos precatalyst | - | K₃PO₄ | Toluene (B28343)/H₂O | High | ntnu.no |

Stille Coupling in Thiophene Derivatization

The Stille reaction couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnumberanalytics.com It is a highly versatile C-C bond-forming reaction with broad functional group compatibility and is particularly useful for synthesizing complex molecules and biaryl systems. orgsyn.orglibretexts.org

In thiophene chemistry, the Stille coupling is employed to introduce aryl or other organic groups. For example, bis(bromothiophene) monomers have been synthesized through the Stille coupling of 1,4-dibromo-2,5-difluorobenzene (B1294941) with 2-(tributylstannyl)thiophene. researchgate.net While effective, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The table below provides examples of Stille coupling reactions.

| Organic Halide | Organostannane | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Organostannane | Pd(0) | Standard | Biaryl | orgsyn.org |

| 1,4-Dibromo-2,5-difluorobenzene | 2-(Tributylstannyl)thiophene | Not specified | Standard | Arylthiophene | researchgate.net |

| Acyl Chlorides | Organotin reagents | Pd catalyst | Standard | Ketones | libretexts.org |

Sonogashira Coupling for Ethynyl (B1212043) Aryl Thiophene Precursors

The Sonogashira coupling is the most direct method for synthesizing substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide, typically using a palladium-copper co-catalyst system. researchgate.netbeilstein-journals.org This reaction is fundamental in the preparation of building blocks for pharmaceuticals, natural products, and functional organic materials. beilstein-journals.org

This methodology can be used to synthesize terminal alkynes from aryl halides by coupling them with an alkyne source like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection. beilstein-journals.org In thiophene chemistry, the Sonogashira coupling enables the synthesis of ethynyl thiophene derivatives, which are valuable precursors for more complex structures. For instance, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene has been synthesized and subsequently coupled with various iodoaryl compounds. researchgate.net Microporous polymers have also been prepared via Sonogashira-Hagihara coupling of bis(bromothiophene) monomers with 1,3,5-triethynylbenzene. researchgate.net

Key aspects of the Sonogashira coupling are shown in the table below.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | 2-((2-(Methylthio)phenyl)ethynyl)thiophene | PdCl₂(PhCN)₂ | CuI | 1,4-Dioxane | Disubstituted Alkyne | researchgate.net |

| Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/SPhos | - (Cu-free) | TBAF/THF | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.org |

| Aryl Thianthrenium Salts | Aliphatic Alkynes | Pd Catalyst | - | CO atmosphere | Alkynones | nih.gov |

| Aryl Halides | Propiolic Acid | Pd Catalyst | - | Decarboxylative | Internal Alkynes | organic-chemistry.org |

Buchwald-Hartwig Amination for Nitrogen-Containing Thiophene Architectures

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an amine with an aryl halide. wikipedia.org This reaction has revolutionized the synthesis of aryl amines, offering a milder and more versatile alternative to traditional methods. wikipedia.org

In heterocyclic chemistry, this amination protocol is used to couple amines with bromothiophenes. thieme-connect.com Studies have shown that polysubstituted bromothiophenes can undergo palladium-catalyzed amination under relatively mild conditions using cesium carbonate (Cs₂CO₃) as the base. thieme-connect.comresearchgate.net The success of the reaction can be sensitive to the electronic properties of the coupling partners. For example, anilines with electron-donating groups tend to give good yields, whereas those with electron-withdrawing groups may require higher catalyst loadings and result in lower yields. thieme-connect.comresearchgate.net The choice of ligand is also critical, with biaryl phosphines being particularly effective. acs.org This method has been successfully applied to the synthesis of various diheteroarylamine and heteroaryl-aryl structures containing both pyridine (B92270) and thiophene rings. researchgate.net

The table below summarizes findings from Buchwald-Hartwig amination reactions on thiophene substrates.

| Thiophene Substrate | Amine | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Polysubstituted bromothiophenes | Anilines (with EDGs) | Pd catalyst | Cs₂CO₃ | Mild | Good | thieme-connect.comresearchgate.net |

| Polysubstituted bromothiophenes | Anilines (with EWGs) | Pd catalyst | Cs₂CO₃ | Higher catalyst loading | Lower | thieme-connect.comresearchgate.net |

| 3-Bromothiophene (B43185) | N-methylaniline | [PdBr(P(t)Bu₃)]₂ | Not specified | Fastest reaction | Not specified | acs.org |

| Deactivated aminothiophenecarboxylates | Halopyridines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Standard | Varies | researchgate.net |

Sustainable and Green Chemistry Advancements in Thiophene Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become a central focus in modern organic synthesis. In the context of producing this compound and its analogs, these principles manifest in the development of solvent-free methodologies, the application of alternative energy sources like microwaves, the use of environmentally benign solvents such as ionic liquids, and the design of catalytic systems that maximize atom economy.

Solvent-Free Synthetic Methodologies

The elimination of volatile organic solvents is a primary goal in green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, particularly through mechanochemistry, offers a compelling alternative.

Mechanochemical synthesis involves the use of mechanical force, typically through ball milling or grinding, to induce chemical reactions in the solid state. nih.govyoutube.com This technique not only obviates the need for solvents but can also lead to different reactivity and product outcomes compared to traditional solution-phase synthesis. nih.gov The process is often simple, involving the placement of reactants in a milling jar with grinding media (balls), which is then agitated at high speeds. youtube.com The energy from the collisions between the balls and the reactants initiates the chemical transformation. youtube.com While direct examples of the mechanochemical synthesis of this compound are not prevalent in the literature, the principles are applicable. For instance, the Suzuki-Miyaura cross-coupling of solid-state aryl bromides has been successfully demonstrated using ball milling, suggesting the feasibility of this approach for coupling 3-bromothiophene derivatives with arylboronic acids. thieme-connect.de

Another avenue for solvent-free synthesis is the use of microwave irradiation on solid-supported reagents or neat reactants. For example, the synthesis of N-phenyl succinimide (B58015) has been achieved in a solvent-less microwave-assisted reaction, highlighting the potential of this combined approach to create more environmentally friendly processes. chemicaljournals.com This method is not only solvent-free but also energy-efficient and atom-efficient compared to traditional methods. chemicaljournals.com

Table 1: Principles and Applications of Solvent-Free Methodologies

| Methodology | Description | Potential Application to Aryl Bromothiophene Synthesis | Key Advantages |

| Mechanochemistry (Ball Milling) | Chemical reactions are induced by mechanical force in the absence of a solvent. nih.govyoutube.com | Suzuki-Miyaura coupling of a solid bromothiophene with a solid arylboronic acid. | Elimination of solvent waste, potential for novel reactivity, operational simplicity. nih.govyoutube.com |

| Solvent-Free Microwave Synthesis | Microwave energy is used to drive reactions between neat reactants or on a solid support. chemicaljournals.com | Coupling reactions or other transformations involving aryl bromothiophenes without a solvent medium. | Reduced reaction times, energy efficiency, minimal waste. chemicaljournals.com |

Microwave-Assisted Organic Synthesis (MAOS) in Thiophene Production

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijrpas.comresearchgate.net By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. chemicaljournals.comijrpas.com This rapid and uniform heating can lead to higher yields, improved product purity, and reduced side-product formation. ijrpas.com

The Suzuki-Miyaura cross-coupling reaction, a cornerstone for the synthesis of biaryl compounds, including 2-arylthiophenes, is particularly amenable to microwave assistance. For the synthesis of a compound like this compound, this would typically involve the coupling of a dibromothiophene with 4-methoxyphenylboronic acid. Research has shown that microwave irradiation can efficiently drive this transformation. For instance, the microwave-assisted Suzuki coupling of various aryl halides with arylboronic acids has been extensively studied, demonstrating the broad applicability of this technique. nih.govdurham.ac.ukresearchgate.net The use of microwave heating can also enable reactions with less reactive starting materials, such as aryl chlorides. nih.gov

Optimization studies for microwave-assisted Suzuki reactions often involve screening different catalysts, bases, and solvent systems to achieve the best results. nih.govnih.gov For example, palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly employed, with bases such as Na₂CO₃ or Cs₂CO₃ in solvent mixtures like dioxane/water or ethanol (B145695)/water. researchgate.netnih.gov The application of microwave energy in these systems not only speeds up the reaction but can also allow for lower catalyst loading and milder reaction conditions. durham.ac.uk

Table 2: Examples of Microwave-Assisted Suzuki Coupling for Aryl Thiophene Analogs

| Aryl Halide | Arylboronic Acid | Catalyst/Base | Solvent | Time | Yield | Reference |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) / KOH | EtOH/H₂O | Not Specified | High | nih.gov |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane | 40 min | Low (optimized to higher yields with different catalysts) | nih.gov |

| 3-Bromoindazoles | Various arylboronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | Not Specified | Good | researchgate.netresearchgate.net |

| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ / K₂CO₃ | Toluene/Water/Ethanol | 15 min | >98% Conversion | durham.ac.uk |

Utilization of Ionic Liquids as Green Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents in organic synthesis. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. nih.gov

In the synthesis of aryl bromothiophenes, ionic liquids can serve as the reaction medium for key transformations like the Suzuki-Miyaura cross-coupling. Research has demonstrated that ionic liquids can accelerate these reactions. For example, the Suzuki-Miyaura coupling of 4-iodophenol (B32979) immobilized on a solid support with various arylboronic acids was significantly accelerated by the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). nih.gov This suggests that similar enhancements could be achieved in the synthesis of this compound.

Furthermore, ionic liquids can be used in conjunction with other green technologies, such as microwave-assisted synthesis. The combination of the unique heating mechanism of microwaves and the properties of ionic liquids can lead to even more efficient and environmentally friendly synthetic protocols. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine-3-ones has been successfully carried out using microwave irradiation in 1,3-dibutylimidazolium bromide as the ionic liquid medium. nih.gov

Table 3: Ionic Liquids in Thiophene and Analogous Syntheses

| Reaction Type | Ionic Liquid | Role of Ionic Liquid | Outcome | Reference |

| Suzuki-Miyaura Cross-Coupling | 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) | Solvent and reaction accelerator | Significant acceleration of the reaction. | nih.gov |

| Synthesis of Pyrazolo[3,4-d]pyrimidine-3-ones | 1,3-Dibutylimidazolium bromide | Solvent under microwave irradiation | Efficient and environmentally friendly synthesis. | nih.gov |

| General Suzuki Coupling | Not specified | Soluble support for organic synthesis | Good yields and high purities of biaryl products. | nih.gov |

Catalytic Systems for Enhanced Atom Economy

A more atom-economical approach is the direct C-H arylation of thiophenes. This method involves the coupling of a thiophene C-H bond directly with an aryl halide, eliminating the need for pre-functionalization of the thiophene ring. rsc.orgorganic-chemistry.org This strategy simplifies the synthetic route and reduces waste. rsc.org

The development of highly efficient catalytic systems is crucial for the success of direct C-H arylation. Palladium-based catalysts are commonly used, and research has focused on developing phosphine-free catalyst systems to reduce cost and potential toxicity. For example, a bis(alkoxo)palladium complex has been shown to be an efficient phosphine-free catalyst for the direct C-H arylation of thiophenes at low catalyst loadings. organic-chemistry.org This method is effective for coupling various thiophenes with aryl bromides, tolerating both electron-donating and electron-withdrawing groups. organic-chemistry.org

Furthermore, the green credentials of direct C-H arylation can be enhanced by using environmentally benign solvents. Recent studies have shown that water can be used as the sole reaction medium for the Pd-catalyzed direct C-H arylation of thiophene derivatives, even allowing for the use of low-purity industrial wastewater. rsc.org This approach not only avoids toxic organic solvents but also contributes to a circular economy by repurposing waste streams.

Table 4: Catalytic Systems for Atom-Economical Arylation of Thiophenes

| Reaction Type | Catalytic System | Key Features | Advantage | Reference |

| Direct C-H Arylation | Bis(alkoxo)palladium complex / K₂CO₃ | Phosphine-free, low catalyst loading (0.1-0.2 mol%). | High yields, avoids expensive and toxic phosphine (B1218219) ligands. | organic-chemistry.org |

| Direct C-H Arylation | Pd(OAc)₂ / Pivalic acid | Continuous flow methodology. | Reduced reaction times, high yields. | core.ac.uk |

| Direct C-H Arylation | Palladium(II) chloride / tris(o-methoxyphenyl)phosphine | Use of water or industrial wastewater as solvent. | Enhanced sustainability, avoids organic solvents. | rsc.org |

| Direct C-H Arylation | Ag(I) as co-catalyst with Pd | Enables near-room-temperature arylation. | Mild reaction conditions, excellent regioselectivity. | acs.org |

Reactivity and Transformational Chemistry of 3 Bromo 2 4 Methoxyphenyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position of the thiophene (B33073) ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation at Bromine Position

Palladium catalysts are widely employed for the functionalization of aryl halides. uwindsor.ca In the context of 3-Bromo-2-(4-methoxyphenyl)thiophene, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com For this compound, this reaction would involve coupling with a variety of aryl or vinyl boronic acids or their esters to introduce new substituents at the C3 position. The general mechanism begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com The choice of ligands, such as phosphines, is crucial for the efficiency and selectivity of the reaction. nih.gov For instance, the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. nih.gov

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product | Reference Example |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(4-methoxyphenyl)-3-phenylthiophene | nih.gov |

| This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiophene | nih.gov |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | 2-(4-methoxyphenyl)-3-(thiophen-2-yl)thiophene | rsc.org |

This table presents hypothetical reactions of this compound based on established Suzuki-Miyaura coupling methodologies for similar 3-bromothiophene (B43185) substrates.

Nickel-Catalyzed Alternatives for Cross-Coupling

While palladium catalysts are prevalent, nickel-based systems have emerged as powerful alternatives for cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. youtube.com Nickel catalysts can effectively couple aryl halides with a range of partners, including organostannanes and organozinc reagents (Negishi coupling). youtube.comrsc.org Nickel-catalyzed cross-electrophile coupling between two different halides, such as an aryl bromide and an alkyl bromide, is also a valuable transformation for building molecular complexity. nih.govnih.gov For this compound, a nickel catalyst could be employed to couple it with various organometallic reagents or alkyl halides, providing access to a different range of derivatives compared to palladium catalysis.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference Example |

| This compound | Phenylzinc chloride | NiCl₂(dppf) | 2-(4-methoxyphenyl)-3-phenylthiophene | youtube.com |

| This compound | Tributyl(vinyl)stannane | Ni(PPh₃)₄ | 2-(4-methoxyphenyl)-3-vinylthiophene | rsc.org |

| This compound | Iodomethane | NiBr₂(bpy), Zn | 2-(4-methoxyphenyl)-3-methylthiophene | nih.gov |

This table illustrates potential nickel-catalyzed cross-coupling reactions for this compound, extrapolated from known nickel-catalyzed transformations of aryl bromides.

Regiodivergent Heteroarylation Strategies

In substrates with multiple potential reaction sites, achieving regioselectivity is a significant challenge. Regiodivergent synthesis aims to selectively functionalize one position over another by tuning the reaction conditions, particularly the catalyst and ligands. For a molecule like this compound, which has a C-Br bond and several C-H bonds, a regiodivergent approach could allow for selective functionalization. For instance, while cross-coupling typically occurs at the C-Br bond, under certain conditions, C-H activation at another position could be favored.

For 3-substituted thiophenes, catalyst-controlled regiodivergent C-H alkynylation has been demonstrated, allowing for selective functionalization at either the C2 or C5 position. nih.gov While this compound is 2,3-disubstituted, the principles of regiodivergent catalysis could potentially be applied to selectively functionalize the remaining C-H bonds at positions 4 or 5, or to control the reaction between the C-Br bond and a C-H bond in an intermolecular reaction. The synthesis of unsymmetrically 3,4-disubstituted thiophenes has been achieved through regiospecific palladium-catalyzed reactions. rsc.org

Carbon-Hydrogen (C-H) Activation and Functionalization

Direct C-H activation has become a cornerstone of modern organic synthesis, offering a more atom-economical approach to molecular functionalization by avoiding the need for pre-functionalized substrates. youtube.com

Palladium-Catalyzed C-H Activation in Thiophene Derivatives

Palladium-catalyzed C-H activation is a well-established strategy for the functionalization of arenes and heteroarenes. nih.govnih.gov In thiophene derivatives, the C-H bonds at the C2 and C5 positions are generally more reactive towards electrophilic attack and are often the primary sites for C-H activation. For 2-arylthiophenes, direct C-H arylation often occurs at the C5 position. The mechanism of these reactions can vary, but a common pathway involves a concerted metalation-deprotonation (CMD) step. youtube.com In the case of this compound, the most likely positions for direct C-H activation would be C5, followed by C4, depending on the directing group and reaction conditions.

| Substrate Type | Reaction Type | Catalyst System | Typical Site of Functionalization | Reference Example |

| 2-Arylthiophene | Direct Arylation | Pd(OAc)₂, PPh₃ | C5-position | researchgate.net |

| 3-Substituted Thiophene | Direct Alkynylation | Pd(OAc)₂, Ligand | C2 or C5 (regiodivergent) | nih.gov |

| Thiophene with Directing Group | Directed C-H Functionalization | Pd(II) or Rh(III) catalyst | Ortho to directing group | acs.org |

This table summarizes general findings on palladium-catalyzed C-H activation in thiophene derivatives, which can be extrapolated to predict the reactivity of this compound.

Site-Selectivity Challenges and Innovations in Thienyl C-H Bond Functionalization

Achieving site-selectivity in C-H functionalization is a major challenge, especially in molecules with multiple, electronically similar C-H bonds. nih.govnih.gov The inherent reactivity of the thiophene ring often leads to a mixture of products. Innovations to overcome these challenges include the use of directing groups, which position the catalyst in proximity to a specific C-H bond, and the development of highly selective catalyst systems. acs.orgthieme.de For instance, a pH-sensitive directing group has been used to achieve sequential regioselective C-H functionalization of thiophenes, providing access to different substitution patterns. acs.org

Another innovative approach is the use of a sulfur-based radical for thianthrenation, which can functionalize complex arenes with high positional selectivity without the need for a directing group. nih.govacs.org Such methods are transforming the ability to selectively modify specific C-H bonds in complex molecules. For this compound, the competition between C-H activation at the C4 and C5 positions, as well as potential interference from the bromo and methoxyphenyl substituents, presents a significant selectivity challenge that could be addressed by these modern strategies.

Oxidative C-H Coupling for Extended Pi-Systems

The development of extended π-systems is crucial for the advancement of organic electronics. Oxidative C-H coupling reactions have emerged as a powerful and atom-economical method for the construction of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. In the context of thiophene derivatives, these reactions enable the direct arylation and polymerization to form π-conjugated polymers.

Palladium-catalyzed oxidative coupling represents a key strategy for this purpose. While specific studies on this compound are not extensively documented in publicly available literature, analogous reactions with similar thiophene derivatives provide significant insight. For instance, palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) has been successfully applied to ester-functionalized thiophenes, demonstrating that even without traditional activating groups at the 2- and 5-positions, high molecular weight polymers can be achieved with good regioregularity. researchgate.net The presence of a directing group, such as an ester, can promote the desired C-H/C-H coupling. researchgate.net

In reactions involving 3-substituted thiophenes, regioselectivity is a critical factor. Studies on the palladium(II)-catalyzed oxidative cross-coupling of 3-substituted thiophenes with arylboronic acids have shown that the reaction can be directed to the C4 position. researchgate.netresearchgate.net This regioselectivity is influenced by the nature of the substituent on the thiophene ring and the reaction conditions, which typically involve a palladium catalyst, an oxidant like silver oxide, and various additives. researchgate.netresearchgate.net For 3-bromothiophene derivatives, the bromine atom can also act as a directing group, enhancing the reactivity of the adjacent C-H bond and enabling β-arylation. ornl.gov

The synthesis of conjugated polymers from bifunctional monomers containing thiophene and other aromatic units via direct arylation polymerization has also been demonstrated. nih.gov These methods offer a more streamlined approach compared to traditional cross-coupling reactions like Suzuki or Stille, which require the synthesis of organometallic or halogenated monomers. uri.eduuri.edu The general mechanism for such oxidative polymerizations involves the formation of radical cations of the thiophene monomers, which then couple to extend the polymer chain. uri.edu

Electropolymerization Studies of Bromothiophene Monomers

Electropolymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. This method allows for precise control over the film thickness and morphology by adjusting the electrochemical parameters.

Electrosynthesis Parameters and Film Formation Characteristics

The electropolymerization of bromothiophene monomers, such as 3-bromothiophene, has been investigated to produce conductive polymer films. The process typically involves the anodic oxidation of the monomer in a suitable solvent and supporting electrolyte. For instance, the electrosynthesis of a copolymer of 3-bromothiophene and thiophene has been achieved using both galvanostatic (constant current) and potentiodynamic (varying potential) techniques. univ-setif.dz Stable films were reportedly obtained using the galvanostatic method in nitrobenzene (B124822) with TBAPF6 as the supporting electrolyte. univ-setif.dz

The electrochemical polymerization of 3-(ω-bromoalkyl)thiophenes has also been studied, highlighting the influence of the solvent on the electrosynthesis process. researchgate.net The resulting polymer films can be characterized by various techniques, including cyclic voltammetry, to assess their electrochemical properties. The morphology of the polymer films, often crucial for their application, can be examined using techniques like scanning electron microscopy (SEM). For example, poly(3-bromothiophene) prepared by chemical oxidative polymerization has been shown to exhibit a nanowire structure.

The characteristics of the resulting polymer film, such as its conductivity and stability, are highly dependent on the electrosynthesis parameters. These parameters include the choice of solvent, the supporting electrolyte, the monomer concentration, the applied potential or current density, and the temperature. For example, in the electropolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT), the synthesis potential has been shown to influence the porosity and ion transport properties of the resulting PEDOT films. mdpi.com

Table 1: General Electrosynthesis Parameters for Thiophene Derivatives

| Parameter | Typical Values/Conditions |

| Technique | Potentiodynamic, Galvanostatic, Potentiostatic |

| Solvent | Acetonitrile (CH3CN), Nitrobenzene, Dichloromethane (B109758) (CH2Cl2) |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAClO4), Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), Lithium perchlorate (LiClO4) |

| Monomer Concentration | 0.05 M to 0.4 M |

| Potential Range (for CV) | Typically between -0.5 V and +2.0 V vs. reference electrode |

| Temperature | Room temperature is common, but can be varied |

Electrochemical Relaxation Kinetics of Poly(bromothiophene) Films

The electrochemical relaxation kinetics of conductive polymer films provide insights into the charge transport and ion diffusion processes occurring within the polymer matrix during doping and de-doping. These kinetics are often studied using techniques like electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV).

For polythiophene films, relaxation effects have been associated with reversible polymer swelling, changes in resistivity, and the electronic structure of the polymer, which involves polarons and bipolarons. researchgate.net The linear relationship between the peak currents in CV and the scan rate can indicate a surface-bound electroactive polymer undergoing a rapid and reversible electron transfer reaction. researchgate.net

Copolymerization with Other Thiophene Derivatives

Copolymerization is a widely used strategy to fine-tune the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify the electronic, optical, and physical properties of the resulting material.

The copolymerization of 3-bromothiophene with thiophene has been demonstrated, with the resulting copolymer films exhibiting distinct properties compared to the homopolymers. univ-setif.dz Similarly, copolymers of 3,4-ethylenedioxythiophene (EDOT) with various thiophene derivatives have been synthesized electrochemically. For instance, the copolymerization of EDOT with dithienothiophene has been shown to yield materials with tunable electrochromic properties that differ from those of the parent homopolymers, PEDOT and PDTT. nih.govresearchgate.net The feed ratio of the monomers during electropolymerization is a critical parameter that influences the composition and, consequently, the properties of the resulting copolymer. nih.govresearchgate.net

Copolymerization can also be used to introduce specific functionalities into the polymer backbone. For example, copolymers of EDOT with phenylthiophene derivatives have been prepared, and their spectroelectrochemical and electrochromic properties have been investigated. nih.gov The incorporation of different comonomers can lead to materials with improved stability, conductivity, and processability. frontiersin.orgresearchgate.netmdpi.com Direct (hetero)arylation polymerization (DHAP) has emerged as a powerful method for synthesizing soluble EDOT-based copolymers with a variety of electron-rich and electron-deficient fragments, leading to a wide range of electrochemical and optical properties. frontiersin.org

Table 2: Examples of Thiophene Copolymers and their Properties

| Copolymer System | Key Findings |

| 3-bromothiophene and thiophene | Stable films obtained via galvanostatic electropolymerization. univ-setif.dz |

| EDOT and dithienothiophene | Tunable electrochromic properties depending on monomer feed ratio. nih.govresearchgate.net |

| EDOT and phenylthiophene derivatives | Formation of copolymers with distinct spectroelectrochemical properties. nih.gov |

| Bithiophene and 3,4-ethylenedioxythiophene | Copolymers exhibit good electrochemical behavior and low band gaps. researchgate.net |

Other Derivatization and Functionalization Strategies

Oxidation Reactions of Methoxy (B1213986) Groups in Thiophene Systems

The methoxy group on the phenyl ring of this compound offers another site for chemical modification. While demethylation to the corresponding phenol (B47542) is a common transformation, oxidation of the methoxy group itself can lead to other valuable functionalities.

Anodic oxidation provides a route to modify methoxy-substituted aromatic compounds. The electrochemical oxidation of phenols can lead to the formation of phenoxonium ions, which can then be trapped by nucleophiles. beilstein-journals.org In the case of methoxy-substituted phenols, anodic oxidation in the presence of methanol (B129727) can lead to the formation of dimethoxy acetals, which can be subsequently hydrolyzed to quinones. beilstein-journals.org The oxidation potential of methoxy-substituted compounds is generally lower than their unsubstituted counterparts, making them more susceptible to oxidation. cdnsciencepub.com

The behavior of radical cations generated from methoxy-substituted arylalkanes and alkanes has been studied, revealing that the position of the methoxy group (meta or para) influences the reaction pathways. cdnsciencepub.com Para-methoxy substitution often leads to reactions at the side chain, while meta-substitution can result in a mixture of side-chain and ring substitution products. cdnsciencepub.com While specific studies on the direct oxidation of the methoxy group in 2-(4-methoxyphenyl)thiophene (B1363729) systems to other functional groups are not widely reported, the principles of anodic oxidation of methoxy-substituted aromatics suggest that such transformations are plausible and could provide a route to novel derivatives.

Reductive Transformations of Bromine Substituents

The carbon-bromine (C-Br) bond in aryl halides such as this compound represents a versatile functional group that can be removed through various reductive transformations. This process, known as hydrodehalogenation or reductive dehalogenation, replaces the bromine atom with a hydrogen atom. Such transformations are valuable in organic synthesis for removing blocking groups or for creating specific substitution patterns that are otherwise difficult to access directly. organic-chemistry.orgcolab.ws The reactivity of aryl bromides is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides. acs.org

Several methodologies have been developed for the reductive dehalogenation of aryl bromides, broadly categorized into catalytic hydrogenation, metal-mediated reductions, and electrochemical methods.

Catalytic Hydrogenation: This is a widely used method for the removal of halogen substituents from aromatic rings. colab.ws Palladium-on-carbon (Pd/C) is a common catalyst for this transformation, typically using hydrogen gas (H₂) as the reductant. organic-chemistry.org These reactions are often performed under neutral conditions, which allows for the selective reduction of the C-Br bond in the presence of other functional groups like nitro, cyano, or carbonyl groups. organic-chemistry.org The efficiency of the reduction depends on the catalyst loading, hydrogen pressure, and reaction solvent. While chlorides often require more vigorous conditions, bromides are reduced more readily. organic-chemistry.orgcolab.ws

Metal-Mediated and Reagent-Based Reductions: Various metals and reagents can effect the reductive dehalogenation of aryl halides. Zinc dust in acetic acid has been historically used for the dehalogenation of polyhalogenated thiophenes. scispace.com For instance, refluxing 2,3,5-tribromothiophene (B1329576) with zinc dust in acetic acid yields 3-bromothiophene, demonstrating the selective removal of α-bromines over a β-bromine. scispace.com Other systems, such as those using sodium borohydride (B1222165) (NaBH₄) in the presence of a copper catalyst, have been shown to be effective for the hydrodebromination of brominated aromatic pollutants. mdpi.com Sodium sulfite (B76179) in an aqueous medium has also been reported as an inexpensive and environmentally benign reagent for the reductive dehalogenation of (hetero)aryl bromides that can readily tautomerize. rsc.org Nickel-catalyzed reductions using zinc metal as the reductant are also effective for aryl bromides and chlorides. nih.govacs.org

Electrochemical Reductions: Electrochemical methods offer a green alternative to traditional chemical reductants. proquest.com Aryl bromides can be reduced at a cathode, often requiring highly negative potentials. chemrxiv.org To make the process more efficient, electrocatalysis strategies are employed. chemrxiv.org One innovative method involves an oxidation reaction at the anode to generate a potent reductant in solution, which then reduces the aryl bromide. chemrxiv.org For example, the oxidation of oxalate (B1200264) generates the carbon dioxide radical anion (CO₂•⁻), a strong reducing agent capable of cleaving the C-Br bond. chemrxiv.org

The following table summarizes various conditions for the reductive dehalogenation of aryl bromides, which are applicable to this compound.

Table 1: Selected Methods for Reductive Dehalogenation of Aryl Bromides

| Substrate Example | Reagents and Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | H₂, 10% Pd/C (0.82 mol%), EtOH, rt, 1.5 h | 2-Nitrobenzoic acid | 92% | organic-chemistry.org |

| 2,3,5-Tribromothiophene | Zn dust, Acetic Acid, reflux | 3-Bromothiophene | 80% | scispace.com |

| Tetrabromothiophene | Zn dust, Acetic Acid, reflux | 3,4-Dibromothiophene | 68% | scispace.com |

| Aryl Bromides | NiI₂·xH₂O, ligand, pyridine (B92270), NaI, Zn dust, DMPU, heat | Alkylated Arene | High | nih.gov |

| 4-Bromobenzonitrile | 1,1-dimethylferrocene (mediator), Oxalate, Reticulated Vitreous Carbon Anode | Benzonitrile | Quantitative | chemrxiv.org |

| Aryl Bromides | NiBr₂, Ligand, Zn powder, D₂O, minimal solvent, ball milling | Deuterated Arene | 72-95% | acs.org |

Functionalization via Click Chemistry (General Concepts)

Click chemistry refers to a class of reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts. numberanalytics.comorganic-chemistry.org These reactions are characterized by simple reaction conditions, often using readily available starting materials and benign solvents like water. sigmaaldrich.com The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.govnih.gov This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. alfa-chemistry.comnih.gov

For an aryl halide like this compound, functionalization via click chemistry first requires conversion of the carbon-bromine bond into either an azide or a terminal alkyne. This two-step sequence allows the thiophene core to be "clicked" onto a molecule containing the complementary functional group (an alkyne or azide, respectively).

Synthesis of the Azide Precursor: Aryl azides can be prepared from the corresponding aryl halide. A common method involves a copper-catalyzed reaction between the aryl bromide and sodium azide (NaN₃). nih.gov This transformation allows for the direct conversion of the C-Br bond to the C-N₃ bond, preparing the molecule for the CuAAC reaction.

Synthesis of the Alkyne Precursor: Alternatively, the aryl bromide can be converted into a terminal alkyne. This is typically achieved through a Sonogashira cross-coupling reaction. The aryl bromide is reacted with a protected alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst and a copper co-catalyst. Subsequent deprotection of the silyl (B83357) group yields the terminal alkyne, ready for the click reaction.

The CuAAC Reaction: Once the azide or alkyne derivative of this compound is synthesized, it can be reacted with a complementary partner in the presence of a copper(I) catalyst. nih.gov The Cu(I) catalyst, which is crucial for the reaction's efficiency and regioselectivity, can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions, often at room temperature and in aqueous solvent mixtures, to exclusively yield the 1,4-disubstituted triazole product. nih.gov This modular approach allows for the straightforward synthesis of a vast library of complex molecules built upon the 2-(4-methoxyphenyl)thiophene scaffold. organic-chemistry.org

The general scheme for functionalizing an aryl bromide (Ar-Br) via click chemistry is outlined below.

Table 2: General Strategy for Functionalization of Aryl Bromides via CuAAC

| Step | Transformation | Typical Reagents | Intermediate/Product | Citation |

|---|---|---|---|---|

| Path A: Azide Formation | ||||

| 1A | Aryl Bromide to Aryl Azide | Ar-Br + NaN₃, Cu(I) catalyst, ligand | Ar-N₃ | nih.gov |

| 2A | CuAAC | Ar-N₃ + R-C≡CH, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate) | 1-Aryl-4-alkyl/aryl-1,2,3-triazole | nih.govresearchgate.net |

| Path B: Alkyne Formation | ||||

| 1B | Sonogashira Coupling | Ar-Br + HC≡CSiMe₃, Pd catalyst, Cu(I) co-catalyst, base | Ar-C≡CSiMe₃ | jcu.edu.au |

| 2B | Deprotection | Base (e.g., K₂CO₃) or fluoride (B91410) source (e.g., TBAF) | Ar-C≡CH | jcu.edu.au |

| 3B | CuAAC | Ar-C≡CH + R-N₃, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate) | 1-Azidoalkyl/aryl-4-aryl-1,2,3-triazole | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants for 3-Bromo-2-(4-methoxyphenyl)thiophene, are not documented in the available literature. Consequently, a structural elucidation based on experimental NMR spectra cannot be performed. Information regarding the application of 2D NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) for correlation analysis or computational predictions of its NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method is also absent from located sources.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman

Experimental FT-IR and Raman spectra for this compound, which would provide insight into its molecular vibrations, are not available. As a result, specific band assignments cannot be listed. Similarly, theoretical vibrational frequency calculations, which are used to complement and support experimental findings, have not been published for this compound.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution (VEDA) analysis is a powerful computational tool used to provide a detailed assignment of the fundamental vibrational modes of a molecule observed in experimental Infrared (IR) and Raman spectra. researchgate.net This analysis is typically performed after quantum chemical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, to compute the molecule's harmonic vibrational frequencies. nih.govscispace.comopenaccesspub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Electronic Absorption Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The analysis of this compound, typically conducted by dissolving the compound in a solvent like dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 10⁻⁵ M, reveals characteristic absorption bands in the 200-400 nm range. openaccesspub.orgbeilstein-journals.org These absorptions primarily arise from π→π* electronic transitions within the conjugated system formed by the thiophene (B33073) and methoxyphenyl rings.

Thiophene-based helicenes and other derivatives often exhibit multiple absorption bands in their UV-Vis spectra. beilstein-journals.org For similar aromatic and heteroaromatic compounds, these bands correspond to electron promotions from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide critical information about the molecule's electronic structure. While specific experimental data for this compound is not publicly available, a representative analysis would yield data similar to that shown in the table below, reflecting the expected electronic transitions for this class of compounds.

Table 1: Representative Experimental UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Dichloromethane | ~260 | ~18,000 | π→π* Transition |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To complement experimental findings, Time-Dependent Density Functional Theory (TD-DFT) is employed to model the electronic absorption spectra of molecules. This computational method calculates the vertical excitation energies, corresponding absorption wavelengths (λcalc), and oscillator strengths (f) of electronic transitions. nih.gov The calculations are often performed using the same functional and basis set as the geometry optimization, such as B3LYP/6-311++G(d,p). openaccesspub.org

The results allow for the assignment of specific transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com For thiophene-based compounds, TD-DFT can predict the energies of the low-lying ππ* singlet excited states. nih.gov However, it is noted that for some thiophene and thienoacene systems, TD-DFT may yield qualitatively incorrect predictions regarding state ordering and excitation character, a factor that must be considered when interpreting results. A theoretical analysis for this compound would aim to correlate calculated transitions with the experimental spectrum, as illustrated in the hypothetical data below.

Table 2: Representative TD-DFT Calculated Electronic Transitions

| Transition | Calculated λ (nm) | Oscillator Strength (f) | Excitation Energy (eV) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 308 | 0.75 | 4.02 | HOMO → LUMO (90%) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov For this compound, HRMS analysis provides an experimental mass that can be compared against the calculated exact mass of its molecular formula, C₁₁H₉BrOS.

The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion [M]⁺•, with two peaks of almost equal intensity separated by approximately 2 Da. scispace.comnist.gov The excellent agreement between the measured and calculated mass, as shown in the table below, validates the molecular formula and confirms the successful synthesis of the target compound. scispace.comnih.gov

Table 3: HRMS Data for Molecular Formula Confirmation of C₁₁H₉BrOS

| Ion | Calculated Exact Mass | Found Mass | Difference (ppm) |

|---|---|---|---|

| [C₁₁H₉⁷⁹BrOS]⁺ | 267.9658 | 267.9661 | 1.1 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the main component. psu.edu In a typical analysis of this compound, a reversed-phase LC method using a C18 column would be employed to separate the target compound from any starting materials, by-products, or other impurities. psu.edu

As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting species. For a pure sample of this compound, the chromatogram would show a single major peak at a specific retention time. The mass spectrum corresponding to this peak would display the characteristic isotopic pattern of the molecular ion, confirming its identity. psu.edu This dual confirmation of retention time and mass provides a reliable assessment of both purity and identity.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

As of the latest searches, a single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to solve the crystal structure, yielding key crystallographic parameters.

While data for the specific title compound is unavailable, studies on similar structures, such as chalcones containing bromo-thiophene moieties, have been performed. For instance, the crystal structure of (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one was determined to be in the monoclinic crystal system with a P21 space group. researchgate.net Another related compound, 3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, was found to crystallize in a monoclinic system with the space group P21/n. uomphysics.net This type of information would be presented in a data table for this compound if it were available.

Interactive Data Table: Hypothetical Crystallographic Data

This table is a template illustrating the kind of data that would be generated from a single-crystal XRD analysis. The values are placeholders and not actual data for the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉BrOS |

| Formula Weight | 269.16 |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Calculated Density (g/cm³) | Not Available |

Correlation with Theoretically Optimized Geometries

To complement experimental data, computational methods like Density Functional Theory (DFT) are often used to calculate the theoretically optimized geometry of a molecule in the gas phase. researchgate.net Comparing the bond lengths and angles from the calculated structure with the experimental solid-state data from X-ray diffraction can reveal the effects of intermolecular interactions and crystal packing on the molecular structure. scispace.commdpi.com For many thiophene derivatives, a good correlation is observed between geometries optimized with methods like B3LYP and the experimental data. scispace.comnih.gov

Electrochemical Characterization

Electrochemical methods are vital for assessing the redox properties of molecules, especially for compounds like thiophenes, which are building blocks for conductive polymers. These techniques are used to determine oxidation and reduction potentials, HOMO/LUMO energy levels, and to monitor polymerization processes.

Cyclic Voltammetry (CV) for Electrochemical Properties and Polymerization Monitoring

No specific cyclic voltammetry data for the monomer this compound has been found in the reviewed literature. CV is the standard technique used to investigate the electrochemical behavior of such monomers. A typical CV experiment would involve scanning the potential and observing the resulting current to identify the onset potential of oxidation, which is crucial for electropolymerization. rsc.org From this data, key electronic parameters such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be estimated. These parameters are fundamental to understanding the electronic properties and potential applications in organic electronics.

Interactive Data Table: Hypothetical Electrochemical Data

This table illustrates the type of data obtained from Cyclic Voltammetry. The values are placeholders.

| Parameter | Value |

|---|---|

| Onset Oxidation Potential (E_ox) | Not Available |

| HOMO Level (eV) | Not Available |

| Onset Reduction Potential (E_red) | Not Available |

| LUMO Level (eV) | Not Available |

| Electrochemical Band Gap (eV) | Not Available |

Spectroelectrochemistry for Real-time Optical and Electronic Changes

Spectroelectrochemistry is a powerful technique that provides simultaneous electrochemical and spectroscopic (typically UV-Vis-NIR) information. It is used to study the changes in the electronic absorption spectrum of a material as its oxidation state is varied by an applied potential. ufmg.br For a polymer film derived from this compound, this would involve electropolymerizing the monomer onto a transparent conductive electrode and then recording spectra at different potentials.

This analysis reveals the electrochromic properties of the polymer, such as the colors of its neutral and oxidized states, the optical contrast (% Transmittance change), and the energies of the electronic transitions (e.g., π-π* transitions and polaron/bipolaron bands). ufmg.br Such data is critical for the development of materials for electrochromic devices like smart windows. Currently, no spectroelectrochemical studies for poly(this compound) are available in the public domain.

Computational and Theoretical Investigations of 3 Bromo 2 4 Methoxyphenyl Thiophene